1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-ol 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-ol
Brand Name: Vulcanchem
CAS No.: 1251948-86-3
VCID: VC11690175
InChI: InChI=1S/C16H25BN2O3/c1-15(2)16(3,4)22-17(21-15)12-5-6-14(18-11-12)19-9-7-13(20)8-10-19/h5-6,11,13,20H,7-10H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCC(CC3)O
Molecular Formula: C16H25BN2O3
Molecular Weight: 304.2 g/mol

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-ol

CAS No.: 1251948-86-3

Cat. No.: VC11690175

Molecular Formula: C16H25BN2O3

Molecular Weight: 304.2 g/mol

* For research use only. Not for human or veterinary use.

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-ol - 1251948-86-3

Specification

CAS No. 1251948-86-3
Molecular Formula C16H25BN2O3
Molecular Weight 304.2 g/mol
IUPAC Name 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-4-ol
Standard InChI InChI=1S/C16H25BN2O3/c1-15(2)16(3,4)22-17(21-15)12-5-6-14(18-11-12)19-9-7-13(20)8-10-19/h5-6,11,13,20H,7-10H2,1-4H3
Standard InChI Key CVRYQXAICIPVAN-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCC(CC3)O
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCC(CC3)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a pyridine ring substituted at the 2-position with a piperidin-4-ol group and at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This boronic ester group is a hallmark of Suzuki-Miyaura coupling reagents, which facilitate carbon-carbon bond formation in heterogeneous systems .

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₂₄BN₂O₃
Molecular Weight303.19 g/mol
LogP (Partition Coefficient)~1.5 (estimated)
Topological Polar Surface Area70.2 Ų (calculated)

The piperidin-4-ol group introduces both hydrogen-bonding capacity and stereochemical complexity, which may influence bioavailability in pharmacological contexts .

Synthesis and Reaction Pathways

Boronic Ester Installation

The synthesis of analogous compounds typically involves palladium-catalyzed borylation. For example, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol is prepared via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂), potassium acetate, and PdCl₂(dppf) in dimethyl sulfoxide at 80°C under inert conditions . This method achieves moderate yields (47%) and is adaptable to the target compound by substituting the hydroxylpyridine precursor with a piperidin-4-ol derivative.

Key Reaction Conditions

  • Catalyst: PdCl₂(dppf)·CH₂Cl₂ (0.1 equiv)

  • Base: KOAc (3.0 equiv)

  • Solvent: DMSO, 80°C, 12–24 hours

Functionalization of the Pyridine Core

SubstrateCoupling PartnerYield (%)
Intermediate 34 Intermediate 1833
5-Bromo-N-((2'-(trifluoromethyl)-[2,4'-bipyridin]-5-yl)methyl)picolinamide 1-(5-boronic ester)pyridine9 (after HPLC)

Applications in Medicinal Chemistry

Role in Drug Discovery

Boronic esters are pivotal in constructing kinase inhibitors and protease modulators. For instance, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol derivatives appear in Journal of Medicinal Chemistry as intermediates for anticancer agents . The piperidin-4-ol moiety in the target compound may enhance solubility and target engagement, as seen in neuraminidase inhibitors .

Case Study: Antiviral Agents

A fluoro-substituted analog, 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 458532-88-2), demonstrates the versatility of boronic esters in modifying electronic properties for improved binding . Similarly, the target compound’s piperidine ring could stabilize interactions with hydrophobic enzyme pockets.

Challenges and Optimization Strategies

Yield Limitations

Low yields in cross-coupling steps (e.g., 9% in a fluoroaromatic coupling ) highlight the need for optimized catalytic systems. Screening ligands such as XPhos or SPhos may improve efficiency, as demonstrated in related palladium-mediated reactions .

Purification and Stability

Boronic esters are prone to protodeboronation under acidic or aqueous conditions. Chromatographic purification using neutral silica gel and anhydrous solvents is critical . Additionally, storing the compound under inert atmosphere at –20°C mitigates degradation.

Future Directions

Expanding Synthetic Utility

Incorporating flow chemistry or microwave-assisted synthesis could reduce reaction times and improve reproducibility. For example, microwave heating at 150°C has been shown to accelerate Suzuki couplings in dioxane/water mixtures .

Pharmacological Profiling

While the target compound’s bioactivity remains uncharacterized, structural analogs warrant exploration in high-throughput screening assays. Priority targets include tyrosine kinases and G protein-coupled receptors, where boronic esters have shown precedent .

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